Ethyl oxan-3-ylcarbamate
Description
Ethyl oxan-3-ylcarbamate is a carbamate derivative featuring an oxan (tetrahydropyran) ring substituted at the 3-position with a carbamate group (-NHCOO-). Carbamates are characterized by their urethane linkage (R-O-CO-NR₂), which confers stability and bioactivity, particularly as enzyme inhibitors (e.g., acetylcholinesterase) .
Properties
CAS No. |
68001-56-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-(oxan-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)9-7-4-3-5-11-6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
IYOVLQXHCGTWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl oxan-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with oxan-3-ylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxan-3-ylcarbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylcarbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates.
Scientific Research Applications
Ethyl oxan-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl oxan-3-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Isoxazol-3-yl Carbamates
Example Compound : 5-Isopropylisoxazol-3-yl dimethylcarbamate (15c)
- Structure : Features an isoxazole ring substituted with a dimethylcarbamate group at the 3-position.
- Synthesis : Prepared via reaction of 5-isopropylisoxazol-3-ol with N,N-dimethylcarbamoyl chloride in THF, yielding 80% product after flash chromatography.
- Key Differences: Ring System: Isoxazole (aromatic, five-membered) vs. oxan (saturated six-membered ether ring). Ethyl oxan-3-ylcarbamate’s bioactivity remains uncharacterized in the evidence but may differ due to ring saturation and steric effects.
Comparison with Ethyl Carbamate Derivatives
Example Compounds :
Key Differences :
- Substituent Effects: Chloroacetyl groups (e.g., Ethyl(chloroacetyl)methylcarbamate) may increase toxicity or reactivity in nucleophilic environments.
- Synthesis: this compound’s synthesis is undescribed, but analogous carbamates often employ carbamoyl chloride reactions with alcohols or phenols .
Comparison with Oxan-Ring Derivatives
Example Compound: Ethyl 3-(oxan-4-yl)-3-oxopropanoate
- Structure : Contains an oxan ring at the 4-position linked to a ketone and ester group.
- Key Differences :
Research Implications and Limitations
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